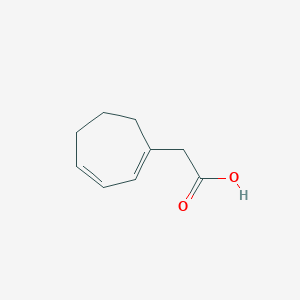

(Cyclohepta-1,3-dien-1-yl)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

61604-46-4 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-cyclohepta-1,3-dien-1-ylacetic acid |

InChI |

InChI=1S/C9H12O2/c10-9(11)7-8-5-3-1-2-4-6-8/h1,3,5H,2,4,6-7H2,(H,10,11) |

InChI Key |

JBWHZIHGFXCXOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC=C(C1)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohepta 1,3 Dien 1 Yl Acetic Acid and Its Analogues

De Novo Synthesis of the Cyclohepta-1,3-diene Ring System Bearing an Acetic Acid Moiety

The formation of the core structure requires careful planning to establish the seven-membered ring and the specific arrangement of conjugated double bonds.

Commercially available or readily synthesized seven-membered rings like cycloheptene (B1346976) and cycloheptanone (B156872) serve as common starting points for introducing the required unsaturation.

A classic and effective method for creating conjugated dienes from simple alkenes is through a sequence of halogenation and elimination reactions. libretexts.org Starting from cycloheptene, two primary pathways can be envisioned.

The first approach involves the allylic bromination of cycloheptene, typically using N-bromosuccinimide (NBS) with a radical initiator, to produce 3-bromocyclohept-1-ene. Subsequent treatment of this intermediate with a suitable base promotes the elimination of hydrogen bromide (HBr), yielding the conjugated cyclohepta-1,3-diene system.

A second strategy involves the direct addition of bromine (Br₂) across the double bond of cycloheptene to form 1,2-dibromocycloheptane. A double dehydrobromination reaction, effected by a strong base, can then generate the two double bonds in conjugation. orgsyn.org The analogous transformation of 1,2-dibromocyclohexane (B1204518) to 1,3-cyclohexadiene (B119728) is a well-established procedure. orgsyn.org Furthermore, studies on the reaction of existing conjugated dienes with bromine have shown that 1,4-addition can occur, which involves the formation of an allylic carbocation intermediate. stackexchange.comlibretexts.orgmasterorganicchemistry.com This principle underscores the reactivity of these systems and the potential for various isomeric products depending on reaction conditions.

| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reaction Type |

| Cycloheptene | 1. N-Bromosuccinimide (NBS), Initiator2. Base (e.g., DBU, t-BuOK) | 3-Bromocyclohept-1-ene | Cyclohepta-1,3-diene | Allylic Bromination / Dehydrobromination |

| Cycloheptene | 1. Bromine (Br₂)2. Strong Base (e.g., NaNH₂) | 1,2-Dibromocycloheptane | Cyclohepta-1,3-diene | Vicinal Dibromination / Double Dehydrobromination |

Ring expansion reactions provide a powerful method for constructing seven-membered rings from more common six-membered precursors. A notable example is the one-carbon ring expansion of cyclohexanone (B45756) to yield 2-cyclohepten-1-one. orgsyn.org This transformation is a versatile entry point to the cycloheptadiene system.

This specific procedure involves a three-step sequence:

Enol Ether Formation: Cyclohexanone is converted to its corresponding trimethylsilyl (B98337) enol ether, 1-trimethylsilyloxycyclohexene, by reacting it with chlorotrimethylsilane (B32843) and a base like triethylamine. orgsyn.org

Cyclopropanation: The silyl (B83357) enol ether undergoes a Simmons-Smith or similar cyclopropanation reaction to form 1-trimethylsilyloxybicyclo[4.1.0]heptane. orgsyn.org

Rearrangement: The key step is the iron(III) chloride-induced cleavage of the cyclopropane (B1198618) ring, which triggers a rearrangement to afford the ring-expanded product, 2-cyclohepten-1-one. orgsyn.org

This resulting α,β-unsaturated ketone is a valuable intermediate that can be further elaborated through reduction and elimination sequences to generate the cyclohepta-1,3-diene skeleton. Another relevant, though often less selective, method for accessing the seven-membered ring is the Buchner ring expansion, which can produce cycloheptatrienes from aromatic precursors using diazo compounds. researchgate.net

| Step | Precursor | Key Reagents | Product | Purpose |

| 1 | Cyclohexanone | Chlorotrimethylsilane, Triethylamine | 1-Trimethylsilyloxycyclohexene | Formation of Silyl Enol Ether |

| 2 | 1-Trimethylsilyloxycyclohexene | Diethylzinc, Diiodomethane | 1-Trimethylsilyloxybicyclo[4.1.0]heptane | Cyclopropanation |

| 3 | 1-Trimethylsilyloxybicyclo[4.1.0]heptane | Iron(III) chloride (FeCl₃) | 2-Cyclohepten-1-one | Ring Expansion and Rearrangement |

Once the cyclohepta-1,3-diene ring is formed or a suitable precursor is in hand, the acetic acid side chain must be installed. This can be accomplished through direct carboxylation followed by homologation or by functionalizing a pre-existing one-carbon substituent.

Carboxylation involves the direct introduction of a carboxylic acid (-COOH) group. While challenging on an unactivated C-H bond, various metal-catalyzed methods using carbon dioxide as a C1 source have been developed for unsaturated hydrocarbons. rsc.orgmdpi.com For instance, the oxidative carboxylation of cycloheptene has been studied, which, although leading to a cyclic carbonate, demonstrates the feasibility of incorporating a carboxyl-equivalent onto the seven-membered ring. researchgate.net

Homologation reactions extend a carbon chain by a single methylene (B1212753) (-CH₂) unit. wikipedia.orguniroma1.it The Arndt-Eistert synthesis is a canonical example of homologation, specifically designed to convert a carboxylic acid into its higher homolog containing one additional carbon atom. chemeurope.com This process would be ideal for converting a precursor like (cyclohepta-1,3-dien-1-yl)carboxylic acid into the target molecule. The sequence involves:

Conversion of the starting carboxylic acid to its corresponding acid chloride.

Reaction with diazomethane (B1218177) to form a diazoketone.

A silver(I)-catalyzed Wolff rearrangement of the diazoketone, which, in the presence of water, yields the one-carbon-extended carboxylic acid.

| Strategy | Description | Typical Reagents | Transformation |

| Carboxylation | Direct addition of a carboxyl group. | Metal catalysts, CO₂ | R-H → R-COOH |

| Homologation (Arndt-Eistert) | One-carbon chain extension of a carboxylic acid. | 1. SOCl₂2. CH₂N₂3. Ag₂O, H₂O | R-COOH → R-CH₂COOH |

An alternative and highly practical approach involves starting with a cyclohepta-1,3-diene ring that already bears a simple one-carbon substituent, such as a methyl (-CH₃) or halomethyl (-CH₂X) group. This substituent can then be chemically transformed into the desired acetic acid side chain.

A common and reliable synthetic sequence proceeds as follows:

Radical Bromination: A methyl-substituted cyclohepta-1,3-diene can undergo free-radical bromination at the allylic methyl position using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide). This selectively forms the (bromomethyl)cyclohepta-1,3-diene.

Nitrile Formation: The resulting bromomethyl derivative is a good substrate for nucleophilic substitution. Reaction with a cyanide salt, such as sodium or potassium cyanide, displaces the bromide to form (cyclohepta-1,3-dien-1-yl)acetonitrile. This reaction is an example of a Kolbe nitrile synthesis. chemeurope.com

Nitrile Hydrolysis: The final step is the hydrolysis of the nitrile group. This can be achieved under either acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O, followed by acidic workup) conditions to furnish the target compound, (cyclohepta-1,3-dien-1-yl)acetic acid.

| Step | Starting Functionality | Key Reagents | Product Functionality | Reaction Name/Type |

| 1 | Methyl (-CH₃) | N-Bromosuccinimide (NBS), Initiator | Bromomethyl (-CH₂Br) | Radical Bromination |

| 2 | Bromomethyl (-CH₂Br) | Sodium Cyanide (NaCN) | Cyanomethyl (-CH₂CN) | Nucleophilic Substitution (Kolbe Nitrile Synthesis) |

| 3 | Cyanomethyl (-CH₂CN) | H₃O⁺ or OH⁻/H₃O⁺ | Carboxymethyl (-CH₂COOH) | Nitrile Hydrolysis |

Installation of the Acetic Acid Side Chain

Modifications and Derivatization of Existing this compound Structures

Modifications of a pre-existing this compound scaffold would typically involve reactions of the diene system or the carboxylic acid group. However, the focus of this section is on the synthesis of derivatives and analogues from precursors, as direct synthetic routes to the parent compound are not well-established.

The creation of chiral centers in the cycloheptadiene ring or on the acetic acid side chain is of significant interest for various applications. Stereoselective synthesis can be achieved through several advanced catalytic methods.

One promising approach involves the use of metal carbene-promoted sequential transformations to generate highly functionalized and enantiomerically enriched cycloheptadienes. nih.govemory.edu A hypothetical pathway could involve a rhodium-catalyzed reaction between an alkyne, an enol ether, and a vinyl diazoester to construct the cycloheptadiene core with high diastereoselectivity and enantioselectivity. The resulting functionalized cycloheptadiene could then be further elaborated to introduce the acetic acid moiety.

Another powerful strategy for the enantioselective synthesis of seven-membered rings is the tandem intramolecular cyclopropanation/Cope rearrangement sequence. emory.edu This method, often catalyzed by chiral rhodium complexes such as Rh₂(S-DOSP)₄, can produce fused cycloheptadiene systems with excellent control over stereochemistry. emory.edu By carefully selecting a dienylmethyl vinyldiazoacetate precursor that incorporates a latent acetic acid functionality, it should be possible to generate a chiral cycloheptadiene that can be converted to the target acid.

Formal [4+3] cycloaddition reactions also offer a versatile route to cycloheptadienes. nih.govchemrxiv.org The reaction of a 1,3-diene with a vinyl metal carbene can proceed through a vinylcyclopropanation followed by a Cope rearrangement to yield the seven-membered ring. nih.gov The use of chiral catalysts in these transformations can induce high levels of enantioselectivity. For instance, a chiral catalyst could direct the cycloaddition of a suitable diene with a vinyl diazoacetate derivative to afford a chiral cycloheptadiene ester, which upon hydrolysis would yield the desired chiral acid.

The following table outlines a conceptual stereoselective synthesis based on these principles:

| Step | Reaction Type | Key Reagents and Catalysts | Intermediate/Product | Stereochemical Control |

| 1 | Rhodium-catalyzed tandem cyclopropanation/Cope rearrangement | Dienylmethyl vinyldiazoacetate with a protected carboxylate group, Chiral Rhodium Catalyst (e.g., Rh₂(S-DOSP)₄) | Chiral bicyclic cycloheptadiene ester | Catalyst-controlled enantioselectivity |

| 2 | Hydrolysis | LiOH, H₂O/THF | Chiral this compound derivative | Retention of stereochemistry |

The synthesis of analogues with various substituents on the cycloheptadiene ring or the acetic acid side chain can be achieved by employing appropriately substituted starting materials in the ring-forming reactions or by subsequent functionalization of the cycloheptadiene ring.

Synthesis via Ring-Formation with Substituted Precursors:

The divinylcyclopropane-Cope rearrangement is a robust method for constructing the cycloheptadiene skeleton. By starting with substituted divinylcyclopropanes, one can introduce a wide array of substituents onto the final cycloheptadiene ring. These precursors can be assembled through various methods, including the reaction of 1,3-dienes with donor-acceptor vinyl carbenes. nih.gov

For example, a substituted 1,3-diene can be reacted with a vinyl diazoacetate in the presence of a rhodium catalyst to form a substituted divinylcyclopropane, which then rearranges to the corresponding substituted cycloheptadiene ester. Subsequent hydrolysis would provide the substituted this compound.

Synthesis via Functionalization of a Pre-formed Ring:

Alternatively, substituents can be introduced onto a pre-existing cycloheptadiene ring. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides a powerful tool for the arylation or vinylation of dienes. wikipedia.orgnih.govnih.gov A cyclohepta-1,3-diene derivative bearing a leaving group could potentially be coupled with various aryl or vinyl halides to introduce substituents at specific positions. The regioselectivity of such reactions would be a critical factor to control.

A conceptual synthetic sequence for a substituted analogue is presented in the table below:

| Step | Reaction Type | Starting Materials | Key Reagents | Product |

| 1 | [4+3] Cycloaddition | Substituted 1,3-diene, Ethyl diazoacetate | Rh₂(OAc)₄ | Substituted ethyl cycloheptadiene-carboxylate |

| 2 | Reduction | LiAlH₄, THF | Substituted (cyclohepta-1,3-dien-1-yl)methanol | |

| 3 | Oxidation | Jones reagent (CrO₃, H₂SO₄, acetone) | Substituted this compound |

Introduction of the Acetic Acid Moiety:

The Wittig reaction offers a classic method for forming carbon-carbon double bonds and could be employed to introduce the acetic acid side chain. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org A cycloheptadienone (B157435) could be reacted with a phosphonium (B103445) ylide bearing a protected carboxylic acid function, such as (triphenylphosphoranylidene)acetic acid ethyl ester. Subsequent deprotection would yield the desired product. The synthesis of the requisite cycloheptadienone could be achieved through various methods, including the ring expansion of phenols. nih.govresearchgate.net

Reactivity and Reaction Mechanisms of Cyclohepta 1,3 Dien 1 Yl Acetic Acid

Reactivity of the Conjugated Cyclohepta-1,3-diene System

The cyclohepta-1,3-diene moiety within (cyclohepta-1,3-dien-1-yl)acetic acid is a versatile reactive center, primarily due to its conjugated π-electron system. This arrangement of alternating double and single bonds allows the molecule to participate in a variety of pericyclic and addition reactions. The reactivity is influenced by both the cyclic nature of the diene and the presence of the acetic acid substituent.

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition for the formation of six-membered rings. wikipedia.org In this reaction, the conjugated diene (the 4π component) reacts with a dienophile (the 2π component) in a concerted fashion. wikipedia.org The cyclohepta-1,3-diene system can readily act as the diene component in these transformations.

This compound and its derivatives can react with a range of dienophiles. The reaction rate and success are often dependent on the electronic nature of the dienophile. Typically, electron-withdrawing groups on the dienophile accelerate the reaction. masterorganicchemistry.com Examples of suitable dienophiles include maleic anhydride (B1165640), acrylates, and other activated alkenes. The reaction leads to the formation of a bicyclic adduct, where a new six-membered ring is fused to the original seven-membered ring.

A general representation of the intermolecular Diels-Alder reaction is shown below:

Table 1: Examples of Dienophiles for Intermolecular Diels-Alder Reactions

| Dienophile | Activating Group | Expected Product Type |

| Maleic Anhydride | Anhydride | Bicyclic anhydride adduct |

| Methyl Acrylate | Ester | Bicyclic ester adduct |

| Acrylonitrile | Nitrile | Bicyclic nitrile adduct |

When the dienophile is tethered to the cyclohepta-1,3-diene system, an intramolecular Diels-Alder (IMDA) reaction can occur, leading to the formation of complex polycyclic structures. masterorganicchemistry.com The feasibility and outcome of the IMDA reaction are highly dependent on the length and nature of the tether connecting the diene and dienophile. For the reaction to be successful, the tether must be of an appropriate length to allow the reactive components to adopt the necessary transition state geometry. Typically, tethers of three to four atoms are optimal for forming five- or six-membered rings fused to the newly formed cyclohexene (B86901) ring. masterorganicchemistry.com These reactions are invaluable in the synthesis of natural products and other complex molecular architectures. mdpi.com

For instance, if the acetic acid side chain of this compound were to be elongated and terminated with an alkene, an IMDA reaction could be envisioned.

Diels-Alder reactions are well-known for their high degree of selectivity.

Chemoselectivity: In molecules with multiple π-systems, the Diels-Alder reaction will preferentially occur at the conjugated diene.

Regioselectivity: When both the diene and dienophile are unsymmetrical, the reaction can potentially yield two different regioisomers. The outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. youtube.commasterorganicchemistry.com Generally, the major product arises from the alignment of the diene and dienophile that best matches the electronic demands, often rationalized by considering the coefficients of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). chemtube3d.com For 1-substituted dienes, the "ortho" and "para" products are typically favored over the "meta" product. masterorganicchemistry.com

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. Furthermore, the reaction often proceeds with high endo selectivity, where the substituents on the dienophile are oriented towards the newly forming double bond in the bicyclic product. This is due to favorable secondary orbital interactions in the transition state.

The conjugated diene system of this compound can also participate in sigmatropic rearrangements. These are intramolecular reactions where a sigma bond migrates across a π-system. wikipedia.org

A common type of sigmatropic rearrangement is the nih.govhu.edu.jo-hydride shift. In the context of cycloheptadiene, a hydrogen atom can migrate from one of the allylic positions to the terminus of the diene system. libretexts.org This process is thermally allowed and proceeds through a suprafacial pathway. libretexts.org Such rearrangements can lead to isomerization of the diene.

Another important class of sigmatropic rearrangements is the nih.govnih.gov-rearrangement, such as the Cope and Claisen rearrangements. wikipedia.orgimperial.ac.uk While a standard Cope rearrangement would require a 1,5-diene, derivatives of this compound could be functionalized to undergo such reactions. The Claisen rearrangement, which involves an allyl vinyl ether, could also be a potential transformation for suitably modified derivatives. libretexts.orgwiley.com

The conjugated diene of this compound can undergo electrophilic addition. The reaction is initiated by the attack of an electrophile on one of the double bonds. youtube.com This leads to the formation of a resonance-stabilized allylic carbocation. libretexts.org The subsequent attack of a nucleophile can occur at either of the two carbons sharing the positive charge, resulting in a mixture of 1,2- and 1,4-addition products. libretexts.orgchemistrysteps.com

The ratio of these products can be influenced by the reaction conditions. At lower temperatures, the 1,2-adduct, which is formed faster, is often the major product (kinetic control). At higher temperatures, the more stable 1,4-adduct may predominate (thermodynamic control). chemistrysteps.com

Nucleophilic additions to the diene system are less common unless the diene is activated by strongly electron-withdrawing groups. However, organometallic reagents can in some cases add to conjugated dienes.

Table 2: Summary of Reactivity

| Reaction Type | Key Features | Potential Products |

| Intermolecular Diels-Alder | [4+2] cycloaddition with a dienophile | Bicyclic adducts |

| Intramolecular Diels-Alder | Cyclization of a tethered diene and dienophile | Polycyclic structures |

| nih.govhu.edu.jo-Hydride Shift | Migration of a hydrogen atom | Isomerized dienes |

| Electrophilic Addition | Formation of an allylic carbocation | 1,2- and 1,4-addition products |

Diels-Alder Cycloaddition Reactions

Transformations of the Acetic Acid Functional Group

Detailed experimental studies specifically documenting the transformations of the acetic acid functional group in this compound are not extensively reported in publicly available literature. However, based on the known reactivity of carboxylic acids, the following reactions can be predicted.

Esterification, Amidation, and Reduction Reactions

The carboxylic acid moiety of this compound is expected to undergo standard transformations. Esterification would likely proceed under acidic conditions (e.g., Fischer esterification with an alcohol and a catalytic amount of strong acid) or by conversion to an acyl halide followed by reaction with an alcohol. Similarly, amidation could be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using coupling agents (e.g., DCC, EDC), followed by the addition of an amine. Reduction of the carboxylic acid to the corresponding alcohol, (2-(cyclohepta-1,3-dien-1-yl)ethanol), would require strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Predicted Reactions of this compound

| Reaction Type | Reagents | Predicted Product |

| Esterification | Methanol, H₂SO₄ (cat.) | Methyl (cyclohepta-1,3-dien-1-yl)acetate |

| Amidation | 1. SOCl₂ 2. NH₃ | 2-(Cyclohepta-1,3-dien-1-yl)acetamide |

| Reduction | 1. LiAlH₄ 2. H₂O | 2-(Cyclohepta-1,3-dien-1-yl)ethanol |

Note: This table represents predicted reactions based on general chemical principles, not on specific published experimental results for this compound.

Decarboxylative Processes and Their Synthetic Utility

Decarboxylation of this compound to yield the corresponding cycloheptadienyl-methyl derivative is not a spontaneous process and would likely require specific conditions, such as radical-based methods (e.g., Barton decarboxylation) or certain oxidative decarboxylation protocols. The synthetic utility of such a process would be to generate a cycloheptadiene with a methyl group at the 1-position, which could be a precursor for further synthetic elaborations. While general methods for the decarboxylation of carboxylic acids are well-established, specific applications to this compound have not been detailed in the reviewed literature. organic-chemistry.org

Radical Reactions Involving this compound

Manganese(III) Acetate (B1210297) Mediated Oxidative Free-Radical Additions to Cycloheptatriene (B165957)/diene Derivatives

Manganese(III) acetate is a well-known reagent for initiating oxidative free-radical reactions. rsc.org While studies specifically using this compound as the starting material are not prominent, the reaction of cycloheptatriene and related diene systems with sources of radicals, such as those derived from acetic acid in the presence of Mn(OAc)₃, has been investigated. researchgate.net

The general mechanism for Mn(OAc)₃-mediated oxidative addition of acetic acid to an alkene involves the formation of a carboxymethyl radical (•CH₂COOH). nih.gov This is initiated by the single-electron oxidation of the enol form of acetic acid by Mn(III). wikipedia.org

Mechanism of Carboxymethyl Radical Formation

Oxidation: Mn(OAc)₃ oxidizes acetic acid to generate a carboxymethyl radical.

Addition: The electrophilic radical adds to one of the double bonds of the cycloheptadiene ring.

Oxidation/Termination: The resulting radical intermediate can then be oxidized by another equivalent of Mn(III) to a carbocation, which can undergo rearrangement or react with a nucleophile (like acetate). Alternatively, it can abstract a hydrogen atom to terminate the radical chain.

In the context of a cycloheptadiene system, the addition of a radical generated from an external source in a Mn(III)-mediated reaction is a key process for forming new carbon-carbon bonds. mdpi.com For instance, the reaction of cycloheptatriene with α-dicarbonyl compounds catalyzed by manganese(III) acetate leads to various dihydrofuran addition products. researchgate.net This demonstrates the susceptibility of the cycloheptadiene framework to radical additions. If this compound were subjected to these conditions, intramolecular radical cyclization could potentially compete with intermolecular addition, leading to the formation of bicyclic lactones.

Acid-Mediated Reactions and Rearrangements

Structural Characterization and Spectroscopic Analysis of Cyclohepta 1,3 Dien 1 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environment Elucidation

Detailed ¹H NMR and ¹³C NMR data for (Cyclohepta-1,3-dien-1-yl)acetic acid are not available in the reviewed scientific literature.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Applications

Typically, the ¹H NMR spectrum would be expected to show distinct signals for the vinyl, allylic, and aliphatic protons of the cyclohepta-1,3-diene ring, as well as a characteristic signal for the methylene (B1212753) protons of the acetic acid group and a signal for the acidic proton. The ¹³C NMR spectrum would correspondingly display signals for the olefinic carbons, the aliphatic carbons of the ring, the methylene carbon of the side chain, and the carbonyl carbon of the carboxylic acid. However, specific chemical shifts and coupling constants for these nuclei in this compound have not been reported.

Advanced NMR Techniques for Connectivity and Stereochemical Assignment

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be crucial for unambiguously assigning the proton and carbon signals and for establishing the connectivity within the molecule. NOESY or ROESY experiments would be necessary to determine the stereochemical arrangement of the substituents on the cycloheptadiene ring. No studies employing these techniques on this compound have been found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

The exact mass and mass fragmentation pattern of this compound have not been documented. Mass spectrometry would be used to confirm the molecular weight of the compound. Analysis of the fragmentation pattern would likely reveal the loss of the carboxylic acid group and characteristic cleavages of the cycloheptadiene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

A published IR spectrum for this compound could not be located. An experimental IR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and characteristic bands for the C=C stretching of the diene and the C-H stretching and bending vibrations of the ring and side chain.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment of Chiral Derivatives

There is no information available regarding the chiroptical properties of this compound or its chiral derivatives. If the compound were resolved into its enantiomers, Electronic Circular Dichroism (ECD) spectroscopy would be a powerful tool to determine the absolute configuration by comparing the experimental spectrum with theoretical calculations.

Theoretical and Computational Chemistry Studies of Cyclohepta 1,3 Dien 1 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of (Cyclohepta-1,3-dien-1-yl)acetic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

The electronic structure is largely defined by the interplay between the π-system of the cyclohepta-1,3-diene ring and the σ-framework of the entire molecule. The conjugated diene system within the seven-membered ring leads to electron delocalization across the four adjacent sp²-hybridized carbon atoms. This delocalization influences the bond lengths, which are expected to be intermediate between typical single and double bonds.

Table 1: Calculated Electronic Properties of a Model Cycloheptadiene System

| Property | Calculated Value | Method |

| Dipole Moment | 1.2 D | B3LYP/6-31G |

| HOMO Energy | -6.5 eV | B3LYP/6-31G |

| LUMO Energy | -0.8 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G |

Note: Data is illustrative and based on typical values for similar cycloheptadiene derivatives.

Conformational Analysis and Energy Landscapes of the Cyclohepta-1,3-diene Ring

The seven-membered ring of cyclohepta-1,3-diene is highly flexible, leading to a complex conformational landscape with multiple low-energy structures. Computational methods are essential for identifying these stable conformers and mapping the potential energy surface that governs their interconversion.

The most stable conformations of the cycloheptadiene ring are typically non-planar, such as the twist-chair and boat forms, which relieve the steric strain inherent in a planar arrangement. The presence of the acetic acid substituent at the C1 position introduces additional conformational possibilities due to the rotation around the C-C single bond connecting the ring and the side chain.

Computational studies can predict the relative energies of these conformers and the energy barriers for their interconversion. This information is crucial for understanding the molecule's dynamic behavior in solution and for interpreting experimental data, such as NMR spectra, which may show evidence of multiple coexisting conformations. Research on related seven-membered rings has shown that twist-chair conformations are often the lowest in energy. researchgate.net

Table 2: Relative Energies of Cycloheptadiene Ring Conformations

| Conformation | Relative Energy (kcal/mol) | Method |

| Twist-Chair | 0.0 | B3LYP/6-311+G(d,p) |

| Chair | 1.5 | B3LYP/6-311+G(d,p) |

| Boat | 3.2 | B3LYP/6-311+G(d,p) |

| Twist-Boat | 4.8 | B3LYP/6-311+G(d,p) |

Note: Data is illustrative and based on computational studies of similar seven-membered rings.

Reaction Mechanism Elucidation using Density Functional Theory (DFT) and Ab Initio Methods

DFT and ab initio methods are powerful tools for investigating the mechanisms of chemical reactions involving this compound. These calculations can map out the entire reaction pathway, identifying reactants, products, intermediates, and transition states.

For instance, the cycloaddition reactions of the diene moiety can be studied in detail. Computational models can predict whether a reaction will proceed through a concerted or a stepwise mechanism. The stereoselectivity and regioselectivity of such reactions can also be rationalized by analyzing the energies of the different possible transition states. Studies on the thermal dimerization of cycloheptatriene (B165957), a related system, have shown that both concerted and stepwise diradical pathways can compete. acs.orgnih.gov

A key aspect of mechanistic studies is the characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction. DFT calculations can provide reliable estimates of these barriers, allowing for a quantitative understanding of the reaction kinetics. For example, in the dimerization of cycloheptatriene, the high distortion energy required to reach the transition state geometry is a key factor in its relatively high energy barrier. acs.orgnih.gov

Table 3: Calculated Activation Energies for Pericyclic Reactions of Cycloheptadiene Systems

| Reaction Type | Activation Energy (kcal/mol) | Method |

| [4+2] Cycloaddition | 20-30 | ωB97X-D/def2-TZVP |

| Electrocyclic Ring-Opening | 35-45 | CASSCF(8,8)/6-31G* |

Note: Data is illustrative and based on computational studies of related diene systems.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data. Ab initio and DFT methods can be used to calculate various spectroscopic parameters, which can then be compared with experimental results to confirm the structure of a molecule. nih.govresearchgate.net

For this compound, the calculation of ¹H and ¹³C NMR chemical shifts is particularly valuable. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. The accuracy of these predictions has improved significantly with the development of more sophisticated computational methods and basis sets. ualberta.canih.gov

Similarly, the vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. These calculations are also useful for characterizing stationary points on the potential energy surface; minima have all real frequencies, while transition states have one imaginary frequency.

Table 4: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for a Cycloheptadiene Derivative

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

| C1 | 130.5 | 129.8 |

| C2 | 125.2 | 124.6 |

| C3 | 128.9 | 128.1 |

| C4 | 132.1 | 131.5 |

| C5 | 30.8 | 30.2 |

| C6 | 28.4 | 27.9 |

| C7 | 35.6 | 35.0 |

Note: Data is illustrative and based on typical accuracies for NMR prediction.

Aromaticity and Homoaromaticity Considerations in Cycloheptatriene/diene Systems

The concepts of aromaticity and homoaromaticity are central to understanding the stability and reactivity of cyclic conjugated systems. While cyclohepta-1,3-diene itself is not aromatic, its related species, such as the cycloheptatrienyl cation (tropylium cation), is a classic example of an aromatic system, fulfilling Hückel's rule with 6 π-electrons.

Homoaromaticity is a special case of aromaticity where the continuous conjugation is interrupted by a single sp³-hybridized carbon atom. wikipedia.org The parent compound, cycloheptatriene, is considered a neutral homoaromatic molecule. nih.gov This is due to the through-space interaction of the p-orbitals across the methylene (B1212753) bridge, which maintains a degree of cyclic electron delocalization.

For this compound, while the diene system itself is not homoaromatic, the potential for the molecule to participate in reactions that lead to aromatic or homoaromatic intermediates or transition states is an important consideration. For instance, the loss of a hydride ion from a related cycloheptatriene derivative would lead to a highly stable aromatic tropylium (B1234903) cation. Computational studies can quantify the degree of aromaticity in such species using criteria such as Nucleus-Independent Chemical Shift (NICS) values. Experimental studies have estimated the homoaromatic character of cycloheptatriene to be around 30% of that of benzene (B151609). compchemhighlights.org

Role of Cyclohepta 1,3 Dien 1 Yl Acetic Acid in Advanced Organic Synthesis

(Cyclohepta-1,3-dien-1-yl)acetic Acid as a Versatile Synthetic Building Block and Intermediate

While direct applications of this compound are not well-documented, its structure suggests it would be a highly versatile synthetic building block. The molecule combines two key reactive functionalities: a conjugated diene system within a seven-membered ring and a carboxylic acid moiety. This combination allows for a wide range of chemical transformations, making it a potentially valuable intermediate in the synthesis of more complex molecules.

The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, acid chlorides, and alcohols. libretexts.orgkhanacademy.orgjackwestin.com These transformations are fundamental in organic synthesis, enabling the connection of the cycloheptadiene scaffold to other molecular fragments. For instance, the conversion to an acid chloride would activate the molecule for Friedel-Crafts acylation or reaction with organometallic reagents. libretexts.org Esterification and amidation are common methods for forming key linkages in pharmaceuticals and natural products. jackwestin.comnih.gov

The cyclohepta-1,3-diene system offers a platform for various cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as the diene component. wikipedia.org This allows for the construction of complex bicyclic and polycyclic systems, which are common motifs in natural products. The diene can also participate in other pericyclic reactions and transition metal-catalyzed transformations, further expanding its synthetic utility.

Strategies for the Construction of Complex Molecular Architectures Featuring the Cycloheptadiene Core

The synthesis of molecules containing a cycloheptadiene or a related cycloheptatriene (B165957) core can be approached through several strategic disconnections. One of the most classical methods for the synthesis of a cycloheptatriene carboxylic acid derivative is the Buchner ring enlargement . wikipedia.orgchemeurope.comwikiwand.com This reaction involves the treatment of benzene (B151609) with an ethyl diazoacetate, which initially forms a norcaradiene derivative that undergoes a thermally-allowed electrocyclic ring expansion to yield an ethyl 1,3,5-cycloheptatriene-7-carboxylate. wikipedia.orgchemeurope.com Subsequent manipulation of the ester group and the double bonds could potentially lead to the desired this compound.

Another approach involves the functionalization of a pre-formed cycloheptatriene ring. For example, a patent describes the acylation of a cycloheptatriene derivative, followed by haloform reaction to convert an acetyl group into a carboxylic acid, demonstrating that the double bonds of the cycloheptatriene can remain intact during such transformations. google.com

The following table summarizes potential synthetic routes to cycloheptadiene and cycloheptatriene carboxylic acid derivatives:

| Method | Description | Potential Application |

| Buchner Ring Enlargement | Reaction of benzene with ethyl diazoacetate followed by thermal rearrangement. wikipedia.orgchemeurope.com | Direct synthesis of cycloheptatriene carboxylic acid esters. |

| Functional Group Interconversion | Oxidation of a suitable precursor, such as an acetyl-cycloheptatriene. google.com | Introduction of a carboxylic acid group onto a pre-existing seven-membered ring. |

| Hydrolysis of Nitriles | Hydrolysis of a cycloheptadiene nitrile derivative. libretexts.org | Can be used if the corresponding nitrile is accessible. |

| Carboxylation of Organometallics | Reaction of a cycloheptadienyl organometallic species with carbon dioxide. libretexts.org | A versatile method for introducing a carboxylic acid group. |

Contribution to the Synthesis of Natural Products and Related Bioactive Scaffolds with Seven-Membered Rings

Seven-membered rings, including those with diene functionalities, are found in a variety of natural products with interesting biological activities. While there are no specific examples detailing the use of this compound in natural product synthesis, the cycloheptadiene core is a key structural feature in several bioactive molecules. For instance, the synthesis of 5-epi-tremulenolide, a sesquiterpenoid, has been achieved utilizing a tandem intramolecular cyclopropanation/Cope rearrangement to construct a fused cycloheptadiene ring system. emory.eduacs.org

The general utility of cycloalkadiene derivatives in the synthesis of natural products is well-established. For example, cyclohexadiene-trans-diols have been used as versatile starting materials for the synthesis of iso-crotepoxide and ent-senepoxide. researchgate.net This highlights the potential of cyclic dienes as precursors to complex, stereochemically rich natural products. The presence of the carboxylic acid handle in this compound would provide a convenient point for elaboration and connection to other parts of a target natural product.

Methodological Developments in Tandem Reactions and Cascade Processes Utilizing the Compound

Tandem and cascade reactions are powerful tools in organic synthesis for the rapid construction of molecular complexity from simple starting materials. The structure of this compound is well-suited for such processes. Although no tandem reactions specifically utilizing this compound have been reported, related cycloheptadiene systems have been shown to participate in elegant cascade sequences.

For example, Davies and co-workers have developed an enantioselective synthesis of fused cycloheptadienes through a tandem intramolecular cyclopropanation/Cope rearrangement sequence starting from dienylmethyl vinyldiazoacetates. emory.eduacs.org This demonstrates how the reactivity of a diene system can be harnessed to create complex fused ring systems in a single operation.

Another example is the selective tandem enyne metathesis for the synthesis of functionalized cycloheptadienes. The intermolecular enyne metathesis between alkynes and cyclopentene (B43876) can provide 2-substituted 1,3-cycloheptadienes. researchgate.net These types of reactions showcase the potential for developing novel cascade processes that could incorporate a cycloheptadiene acetic acid derivative to build intricate molecular architectures. The development of such reactions would be highly valuable for accessing libraries of complex molecules with potential biological activity. chemistryviews.org

The following table outlines some tandem reactions involving cycloheptadiene derivatives that illustrate the potential reactivity of the target compound:

| Tandem Reaction | Starting Material Type | Product Type | Key Transformations |

| Intramolecular Cyclopropanation/Cope Rearrangement | Dienylmethyl vinyldiazoacetates emory.eduacs.org | Fused Cycloheptadienes | Cyclopropanation, Cope Rearrangement |

| Tandem Enyne Metathesis | Alkynes and Cyclopentene researchgate.net | 2-Substituted 1,3-Cycloheptadienes | Intermolecular Enyne Metathesis, Ring Expansion |

Future Perspectives and Emerging Research Avenues

Design of Novel Catalytic Reactions for the Synthesis and Transformation of (Cyclohepta-1,3-dien-1-yl)acetic Acid

The development of efficient and selective catalytic methods for the synthesis and functionalization of this compound is a primary area for future investigation. Current synthetic strategies often rely on multi-step sequences, and the advent of novel catalytic systems could provide more direct and atom-economical routes.

Future research could focus on:

Metathesis Reactions: Tandem intermolecular enyne metathesis has proven effective for the synthesis of cycloheptadiene rings. acs.org The application of this methodology to precursors of this compound could offer a convergent and efficient synthetic pathway.

Ring-Expansion Reactions: Rhodium/boron asymmetric catalytic systems have been utilized for the ring-expansion of phenols to yield functionalized cycloheptadienones. researchgate.netnih.govresearchgate.net Adapting this strategy could provide a novel route to substituted cycloheptadiene cores that can be further elaborated to the target acetic acid derivative.

Cycloaddition Reactions: Transition metal-catalyzed [6π + 2π] and [4π + 2π] cycloaddition reactions of 1,3,5-cycloheptatrienes with various coupling partners are powerful tools for constructing bicyclic systems. mdpi.com Investigating analogous catalytic cycloadditions with precursors of this compound could lead to the development of complex molecular architectures. Silver-catalyzed [4+3] cycloadditions of 1,3-dienes also present a practical approach to forming the 1,4-cycloheptadiene (B11937353) framework, which could be isomerized to the desired 1,3-diene. chemrxiv.org

C-H Functionalization: Direct functionalization of the cycloheptadiene ring through catalytic C-H activation would be a highly desirable transformation. Research into developing selective catalysts for the C-H functionalization of this compound and its derivatives could open up new avenues for creating diverse analogues.

Exploration of Unprecedented Reactivity Modes

The unique electronic and steric properties of the this compound scaffold may enable novel and unexpected chemical transformations. Future research should aim to uncover and harness these unprecedented reactivity modes.

Potential areas of exploration include:

Pericyclic Reactions: The conjugated diene system is primed for participation in various pericyclic reactions, such as Diels-Alder and electrocyclizations. nih.govrsc.org A systematic study of the reactivity of this compound as both a diene and a potential dienophile in intramolecular and intermolecular cycloadditions could lead to the discovery of novel polycyclic structures.

Organometallic Chemistry: The use of organomolybdenum chemistry has been shown to enable controlled functionalization of the cycloheptane (B1346806) ring. acs.org Exploring the coordination chemistry of the diene moiety in this compound with various transition metals could unlock new reactivity patterns and facilitate stereocontrolled transformations.

Novel Dehydrogenation Methods: The direct conversion of cycloalkenes to cycloalkadienes using N-oxoammonium salts has been reported as an unprecedented reactivity mode. nih.gov Investigating the application of this and other novel dehydrogenation methods to cycloheptene (B1346976) precursors could provide a direct entry to the this compound core.

Advancements in Asymmetric Synthesis Utilizing Chiral this compound Precursors

The development of stereoselective methods to access enantiomerically pure forms of this compound and its derivatives is crucial for their potential applications in fields such as medicinal chemistry and materials science.

Future research in this area could involve:

Organocatalysis: Chiral secondary amine catalysis has been successfully employed in the asymmetric synthesis of polysubstituted cyclohexa-1,3-dienes from α,β-unsaturated aldehydes. researchgate.netmdpi.com The application of similar organocatalytic strategies to the synthesis of chiral cycloheptadiene precursors would be a significant advancement.

Biocatalysis: The use of enzymes, such as transaminases, has emerged as a powerful tool for the asymmetric synthesis of chiral amines. researchgate.net Exploring biocatalytic routes, for instance, through the enzymatic resolution of racemic intermediates or the asymmetric synthesis of chiral building blocks, could provide a green and efficient approach to enantiopure this compound.

Chiral Ligand-Metal Complex Catalysis: The development of new chiral ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation or cycloaddition, will be essential. nih.gov These methods could be applied to the stereoselective synthesis of chiral precursors to this compound.

Asymmetric Selenocyclization: Chiral organoselenium compounds have shown promise in asymmetric synthesis. nih.gov Investigating the potential for asymmetric selenocyclization reactions to construct the chiral cycloheptadiene ring or to introduce stereocenters into the molecule is a promising research avenue.

Computational Design and Predictive Modeling for New this compound Chemistry

Computational chemistry and theoretical modeling are indispensable tools for understanding reaction mechanisms and predicting chemical reactivity. Applying these methods to this compound can accelerate the discovery of new reactions and properties.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to investigate the mechanisms of potential synthetic and transformation reactions. researchgate.net This understanding can guide the rational design of more efficient catalysts and reaction conditions.

Predicting Reactivity and Selectivity: Computational models can be developed to predict the regio- and stereoselectivity of reactions involving this compound. This predictive capability would be invaluable for planning synthetic routes and avoiding unnecessary experimentation.

In Silico Screening of Derivatives: Computational tools can be used to predict the biological and material properties of virtual libraries of this compound derivatives. mdpi.com This in silico screening can help to prioritize the synthesis of compounds with desired functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.